1-Cyano-6-nitroindoline is a synthetic organic compound characterized by its unique structural features, which include a cyano group and a nitro group attached to an indoline ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science. The molecular formula of 1-cyano-6-nitroindoline is , with a molecular weight of approximately 193.17 g/mol.
1-Cyano-6-nitroindoline is classified as an indole derivative, specifically an indoline compound with additional functional groups that enhance its chemical reactivity and potential biological activity. It is often synthesized in laboratory settings for research purposes and may be available through chemical suppliers specializing in fine chemicals and intermediates .
The synthesis of 1-cyano-6-nitroindoline can be achieved through several methods, primarily involving the nitration of indoline followed by the introduction of a cyano group. Common synthetic routes include:
The molecular structure of 1-cyano-6-nitroindoline features an indoline core with a cyano group (-C≡N) at one position and a nitro group (-NO₂) at another. The presence of these functional groups significantly influences its chemical behavior.
1-Cyano-6-nitroindoline undergoes various chemical reactions due to the presence of reactive functional groups:
Common reagents for these reactions include:
The mechanism of action of 1-cyano-6-nitroindoline involves its interaction with biological targets, potentially acting as an inhibitor or modulator in various biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to effects such as enzyme inhibition or apoptosis induction in cancer cells .
1-Cyano-6-nitroindoline has several scientific applications:
The systematic IUPAC name for the compound designated as 1-Cyano-6-nitroindoline is 6-nitro-2,3-dihydroindole-1-carbonitrile. This name precisely defines its structure: a bicyclic system comprising a benzene ring fused to a five-membered saturated pyrrole ring (indoline), with a nitro group (–NO₂) at the 6-position (benzene carbon) and a cyano group (–C≡N) at the 1-position (nitrogen atom of the pyrrole ring) [4]. The numerical locants ("1" and "6") follow the lowest-numbering rule for substituents, prioritizing the heteroatom (N) at position 1.
Structural descriptors further elucidate its connectivity:
Table 1: Molecular Properties of 1-Cyano-6-nitroindoline
| Descriptor | Value/Representation |
|---|---|
| IUPAC Name | 6-Nitro-2,3-dihydroindole-1-carbonitrile |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| Canonical SMILES | C1CN(C2=C1C=CC(=C2)N+[O-])C#N |
| InChI Key | WAYUDFRTFXURFP-UHFFFAOYSA-N |
The "1-cyano" nomenclature indicates direct attachment of the cyano group to the indoline nitrogen (N1), forming a tertiary amine. This distinguishes it from N-unsubstituted indolines where N1 bears a hydrogen. The numbering system prioritizes the fusion atom between rings as positions 4a/8a, with the pyrrolidine nitrogen as position 1, adjacent carbons as 2/3, and benzene carbons as 4–7 [3] [4].
1-Cyano-6-nitroindoline belongs to the indoline class of heterocyclic compounds, characterized by a benzene ring fused to a five-membered saturated pyrrolidine ring (2,3-dihydro-1H-indole). This core structure classifies it as a:
Within the taxonomy of five-membered heterocycles, the core ring (pyrrolidine) is classified as a saturated nitrogen heterocycle with one heteroatom. Its benzannulation generates the indoline scaffold, placing it under "Fused Heterocycles" in systematic classifications [4]. The presence of the N-cyano group (–C≡N) further subclassifies it as an N-functionalized indoline derivative. This contrasts with common indoline functionalizations involving C-substituents (e.g., oxindoles bearing a carbonyl at C2). The N-cyano group imparts unique electronic and steric properties, reducing the nucleophilicity of the nitrogen lone pair and potentially enabling participation in cyclization or substitution reactions .
Isomerism in nitro-cyanoindoline systems arises from variations in:1. Positional Isomerism: The relative positions of the nitro and cyano groups on the indoline scaffold generate distinct structural isomers. Using standard indoline numbering (N1, C2/C3 saturated, C4–C7 aromatic):- 1-Cyano-4-nitroindoline: Nitro group ortho to fusion point (C4).- 1-Cyano-5-nitroindoline: Nitro group meta to fusion point (C5).- 1-Cyano-6-nitroindoline: Nitro group meta to fusion point but para to C3 (C6) – the compound under discussion.- 1-Cyano-7-nitroindoline: Nitro group ortho to fusion point (C7).Substituent position profoundly impacts electronic distribution, dipole moment, and potential for intramolecular interactions [4].
Table 2: Key Positional Isomers of 1-Cyano-nitroindoline
| Isomer | Nitro Group Position | Relative to Fusion Point | Electronic Environment |
|---|---|---|---|
| 1-Cyano-4-nitroindoline | 4 (C4) | Ortho | Strong interaction with fusion bond |
| 1-Cyano-5-nitroindoline | 5 (C5) | Meta | Moderate resonance influence on C7/N1 |
| 1-Cyano-6-nitroindoline | 6 (C6) | Meta | Direct conjugation with C=N⁺ (N1-C≡N) |
| 1-Cyano-7-nitroindoline | 7 (C7) | Ortho | Strong steric/electronic interaction with H8/C2 |
The specific isomer 1-cyano-6-nitroindoline exhibits a unique electronic interplay where the electron-withdrawing effects of both substituents act largely independently on different parts of the bicyclic system – the N1-cyano group polarizes the pyrrolidine ring, while the C6-nitro group deactivates the benzene ring towards electrophilic substitution. This combination influences its reactivity, spectroscopic signatures (e.g., IR: ν(C≡N) ~2200 cm⁻¹, νₐₛ(NO₂) ~1530 cm⁻¹, νₛ(NO₂) ~1350 cm⁻¹), and potential as an intermediate for further functionalization, such as reduction of the nitro group or nucleophilic attack at activated ring positions .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: